N-(2,4-dibromophenyl)-2-(4-formylpiperazin-1-yl)acetamide
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Description
N-(2,4-dibromophenyl)-2-(4-formylpiperazin-1-yl)acetamide is a useful research compound. Its molecular formula is C13H15Br2N3O2 and its molecular weight is 405.09. The purity is usually 95%.
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Scientific Research Applications
Antioxidant, Analgesic, and Anti-inflammatory Applications
Compounds similar to N-(2,4-dibromophenyl)-2-(4-formylpiperazin-1-yl)acetamide have been synthesized and evaluated for their biological activities, including antioxidant, analgesic, and anti-inflammatory properties. For example, 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide exhibited noticeable DPPH radical scavenging activity, along with significant analgesic and anti-inflammatory activities in vivo (Nayak et al., 2014).
Antimicrobial and Anticholinesterase Activities
Another study on 2-(4-arylpiperazine-1-yl)-N-[4-(2-(4-substituted phenyl)thiazol-4-yl)phenyl]acetamide derivatives showed that these compounds were evaluated for their antimicrobial and anticholinesterase activities. The compounds demonstrated significant antifungal activity, especially against Candida parapsilosis, despite weak acetylcholinesterase inhibitory activities (Yurttaş et al., 2015).
Chemoselective Acetylation in Drug Synthesis
The chemoselective acetylation of aminophenols to intermediates like N-(2-hydroxyphenyl)acetamide, using immobilized lipase, highlights a potential application in the synthesis of antimalarial drugs. This process optimization showcases how similar compounds could be utilized in the synthesis of medically relevant molecules (Magadum & Yadav, 2018).
Properties
IUPAC Name |
N-(2,4-dibromophenyl)-2-(4-formylpiperazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Br2N3O2/c14-10-1-2-12(11(15)7-10)16-13(20)8-17-3-5-18(9-19)6-4-17/h1-2,7,9H,3-6,8H2,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANAFKIPUEJWLKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=C(C=C(C=C2)Br)Br)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Br2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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